molecular formula C19H15N3O4 B11688963 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide CAS No. 303086-56-8

2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide

Katalognummer: B11688963
CAS-Nummer: 303086-56-8
Molekulargewicht: 349.3 g/mol
InChI-Schlüssel: UYQYAFSVSISKAH-UDWIEESQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-naphthyloxy)-N’-(3-nitrobenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a naphthyloxy group and a nitrobenzylidene moiety, suggests potential for interesting chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-naphthyloxy)-N’-(3-nitrobenzylidene)acetohydrazide typically involves the condensation of 2-naphthyloxyacetic acid hydrazide with 3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-naphthyloxy)-N’-(3-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydrazide moiety can be oxidized to form corresponding azides.

    Substitution: The naphthyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding azides or nitroso compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted naphthyloxy derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-naphthyloxy)-N’-(3-nitrobenzylidene)acetohydrazide is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors. The nitro group could be involved in redox reactions, while the hydrazide moiety might form hydrogen bonds with biological macromolecules, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-naphthyloxy)-N’-(3-nitrobenzylidene)acetohydrazide: Unique due to the presence of both naphthyloxy and nitrobenzylidene groups.

    2-(2-naphthyloxy)-N’-(3-methoxybenzylidene)acetohydrazide: Similar structure but with a methoxy group instead of a nitro group.

    2-(2-naphthyloxy)-N’-(3-chlorobenzylidene)acetohydrazide: Contains a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-(2-naphthyloxy)-N’-(3-nitrobenzylidene)acetohydrazide imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and potential biological activities.

Eigenschaften

CAS-Nummer

303086-56-8

Molekularformel

C19H15N3O4

Molekulargewicht

349.3 g/mol

IUPAC-Name

2-naphthalen-2-yloxy-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H15N3O4/c23-19(21-20-12-14-4-3-7-17(10-14)22(24)25)13-26-18-9-8-15-5-1-2-6-16(15)11-18/h1-12H,13H2,(H,21,23)/b20-12+

InChI-Schlüssel

UYQYAFSVSISKAH-UDWIEESQSA-N

Isomerische SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.